N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide: is an organic compound with the molecular formula C14H18N2O3 It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 4-methyl-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 4-methyl-2-nitroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Reduction: N-(4-amino-2-methylphenyl)cyclohexanecarboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and amide functional groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- N-(2-methyl-3-nitrophenyl)cyclohexanecarboxamide
- N-(4-methyl-2-nitrophenyl)benzamide
- N-(4-methyl-2-nitrophenyl)cyclohexanecarboxylate
Comparison: N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide is unique due to the presence of both a cyclohexane ring and a nitro-substituted phenyl group. This combination of structural features imparts distinct chemical and physical properties compared to its analogs. For example, the cyclohexane ring provides rigidity and steric bulk, while the nitro group introduces electron-withdrawing effects that can influence reactivity.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-10-7-8-12(13(9-10)16(18)19)15-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17) |
InChI Key |
PGNZXQDBGJIYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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